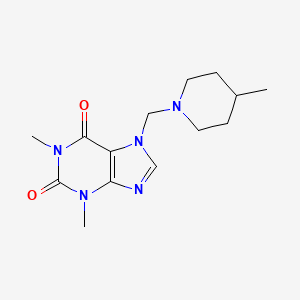
1,3-dimethyl-7-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-7-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione, commonly known as the chemical compound "Theophylline," is a methylxanthine drug that has been used for decades for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been widely studied for its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.
Mécanisme D'action
Theophylline works by inhibiting the enzyme phosphodiesterase, which breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, theophylline increases the levels of cAMP, which leads to the relaxation of smooth muscles in the airways and increased clearance of mucus. Theophylline also has other mechanisms of action, including inhibition of adenosine receptors and modulation of calcium channels.
Biochemical and Physiological Effects:
Theophylline has several biochemical and physiological effects, including bronchodilation, increased heart rate and contractility, diuresis, and stimulation of the central nervous system. Theophylline has also been shown to have anti-inflammatory effects and to enhance the activity of certain antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
Theophylline has several advantages for use in laboratory experiments, including its well-established mechanism of action, availability, and low cost. However, theophylline also has several limitations, including its narrow therapeutic window, potential for toxicity, and variable pharmacokinetics.
Orientations Futures
There are several potential future directions for research on theophylline. One area of interest is the development of new formulations and delivery methods that improve the pharmacokinetics and reduce the potential for toxicity. Another area of interest is the use of theophylline in combination with other drugs for the treatment of respiratory diseases and other conditions. Additionally, further research is needed to fully understand the mechanisms of action of theophylline and its potential therapeutic applications.
Méthodes De Synthèse
Theophylline is synthesized from xanthine, a purine base, through a series of chemical reactions that involve the addition of various functional groups. The synthesis method involves the reaction of xanthine with ethylene diamine, followed by reaction with acetic anhydride and then with methyl iodide. The final product is purified by recrystallization.
Applications De Recherche Scientifique
Theophylline has been extensively studied for its therapeutic applications in respiratory diseases such as asthma and 1,3-dimethyl-7-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione. It has been shown to improve lung function by relaxing smooth muscles in the airways and increasing the clearance of mucus. Theophylline has also been studied for its potential use in treating other diseases such as congestive heart failure, cerebral ischemia, and neonatal apnea.
Propriétés
IUPAC Name |
1,3-dimethyl-7-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-10-4-6-18(7-5-10)9-19-8-15-12-11(19)13(20)17(3)14(21)16(12)2/h8,10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQBWJBALVNKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methylpyrazine-2-carboxamide](/img/structure/B2871946.png)
![2-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(2-hydroxypropan-2-yl)triazol-4-yl]propan-2-ol](/img/structure/B2871947.png)
![6-[(4-Bromophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2871951.png)

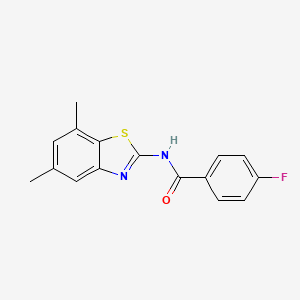
![N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-3-yl]butanamide](/img/structure/B2871955.png)
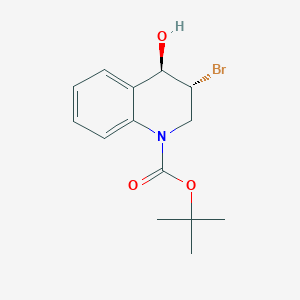
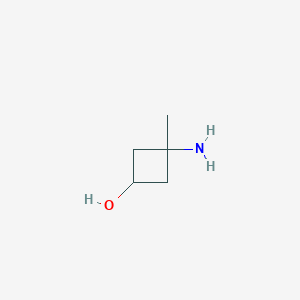


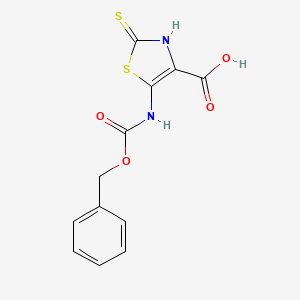
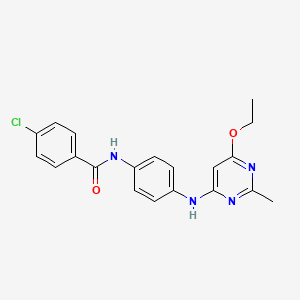
![3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2871968.png)
![[(2-Fluorobenzyl)sulfanyl]acetic acid](/img/structure/B2871969.png)